1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone

Description

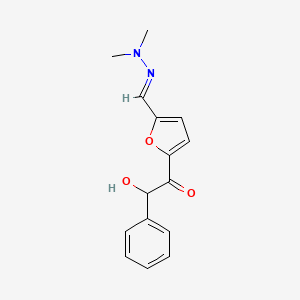

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone is a structurally complex molecule featuring:

- Furan ring: Substituted at the 5-position with a (2,2-dimethylhydrazono)methyl group.

- Hydroxyacetophenone backbone: A 2-hydroxy-2-phenylethanone moiety linked to the furan ring. Its synthesis likely involves condensation of a furan-aldehyde derivative with dimethylhydrazine, followed by coupling to a hydroxyacetophenone precursor.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

1-[5-[(E)-(dimethylhydrazinylidene)methyl]furan-2-yl]-2-hydroxy-2-phenylethanone |

InChI |

InChI=1S/C15H16N2O3/c1-17(2)16-10-12-8-9-13(20-12)15(19)14(18)11-6-4-3-5-7-11/h3-10,14,18H,1-2H3/b16-10+ |

InChI Key |

HRWMZMXCHUDNGP-MHWRWJLKSA-N |

Isomeric SMILES |

CN(C)/N=C/C1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O |

Canonical SMILES |

CN(C)N=CC1=CC=C(O1)C(=O)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone typically involves the condensation of 2,2-dimethylhydrazine with a furan derivative, followed by the introduction of a phenyl group. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the hydrazone moiety or other parts of the molecule.

Substitution: The phenyl and furan rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: Its unique chemical structure allows for applications in material science, such as the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 1-(5-((2,2-Dimethylhydrazono)methyl)furan-2-yl)-2-hydroxy-2-phenylethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s hydrazone moiety can form reversible covalent bonds with these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Hydrazone Derivatives

(a) [(E)-4,5-Dimethyl-2-(1-(2-phenylhydrazono)ethyl)phenol] ()

- Structure: Contains a phenylhydrazono group attached to a hydroxyacetophenone backbone.

- Key Differences: Replaces the furan ring with a phenolic ring. Uses phenylhydrazine instead of dimethylhydrazine.

- Implications: The phenyl group may enhance π-π stacking interactions but reduce solubility compared to the dimethylhydrazono group.

(b) Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)-2-furanyl- ()

- Structure: Features a pyrazole ring fused to a furan and methanone group.

- Key Differences: Hydrazone is part of a pyrazole heterocycle, unlike the open-chain dimethylhydrazono group.

- Implications :

Hydroxyacetophenone Derivatives

(a) 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone ()

- Structure : Methoxy and hydroxy groups on the phenyl ring.

- Key Differences: Lacks the furan and hydrazono groups.

- Reduced hydrogen-bonding capacity compared to the hydrazono group .

(b) 1-[2,4-Dihydroxy-5-(2-propenyl)phenyl]-2-phenylethanone ()

- Structure : Allyl and hydroxy substituents on the phenyl ring.

- Key Differences :

- Allyl group introduces unsaturation, enabling polymerization.

Furan-Containing Compounds

(a) 1-(Furan-2-yl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone ()

- Structure: Combines furan with a benzimidazole-ethanolamine group.

- Key Differences: Benzimidazole replaces the hydroxyacetophenone moiety.

- Implications: Benzimidazole’s basicity may alter solubility in acidic environments. Potential for metal coordination differs from the hydrazono group’s lone pairs .

(b) Furan-Based Methacrylate Oligomers ()

- Structure : Furan rings incorporated into methacrylate polymers.

- Key Differences :

- Polymeric backbone vs. small-molecule hydrazone.

- Implications :

Thiazole and Oxadiazole Derivatives

(a) 2-(1-Methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)-1-phenylethanone ()

- Structure : Thiazole ring with a benzoylmethylene group.

- Key Differences :

- Thiazole’s sulfur atom vs. furan’s oxygen.

- Thiazole’s aromaticity differs from furan’s reactivity .

(b) 2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one ()

- Structure : Oxadiazole and imidazole heterocycles.

- Key Differences :

- Oxadiazole’s electron-deficient nature vs. furan’s electron-rich system.

- Implications :

- Oxadiazole may improve thermal stability but reduce nucleophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.